molecular formula C27H29FN4O2 B10836881 N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide

N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide

Cat. No.: B10836881
M. Wt: 460.5 g/mol
InChI Key: VALMDDHRZJXVOR-FDDCHVKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

US9127005, P0L undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to its role as a phospholipase D inhibitor. The major products formed from these reactions are typically intermediates that further enhance its inhibitory properties .

Properties

Molecular Formula

C27H29FN4O2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide

InChI

InChI=1S/C27H29FN4O2/c1-18(31-25(33)21-14-20-4-2-3-5-24(20)29-15-21)17-32-12-10-27(11-13-32)23(16-30-26(27)34)19-6-8-22(28)9-7-19/h2-9,14-15,18,23H,10-13,16-17H2,1H3,(H,30,34)(H,31,33)/t18-,23+/m0/s1

InChI Key

VALMDDHRZJXVOR-FDDCHVKYSA-N

Isomeric SMILES

C[C@@H](CN1CCC2(CC1)[C@H](CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5N=C4

Canonical SMILES

CC(CN1CCC2(CC1)C(CNC2=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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